molecular formula C13H22N2O4 B2593941 Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate CAS No. 2490401-59-5

Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate

Cat. No.: B2593941
CAS No.: 2490401-59-5
M. Wt: 270.329
InChI Key: XAOSQLZUSNKBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate” is a chemical compound with the molecular formula C13H22N2O4. It is related to 2-oxabicyclo[2.1.1]hexanes, which are saturated bioisosteres of the ortho-substituted phenyl ring .


Synthesis Analysis

The synthesis of related compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexane modules, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach opens the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-oxabicyclo[2.1.1]hexane moiety, which is a saturated bioisostere of the ortho-substituted phenyl ring . Crystallographic analysis has revealed that these structures and the ortho-substituted phenyl ring have similar geometric properties .


Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate” are not mentioned in the available literature, the related 2-oxabicyclo[2.1.1]hexanes have been used to replace the phenyl ring in bioactive compounds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 270.33. Other physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Synthesis of Spirocyclic Compounds

The synthesis of spirocyclopropanated analogues of insecticides, such as Thiacloprid and Imidacloprid, demonstrates the utility of spirocyclic and oxabicyclic structures in developing new chemical entities with potential applications in agriculture. The key synthesis steps involve cocyclization, showcasing the versatility of spirocyclic frameworks for generating biologically active compounds (Brackmann et al., 2005).

Development of Heterocyclic Compounds

Research into reactions of compounds containing active methylene groups with various reagents highlights the potential for synthesizing heterocyclic compounds with diverse biological activities. This approach can lead to the discovery of new drugs and materials with enhanced properties (Moskalenko & Boev, 2012).

Preparation of Carbocyclic Analogs

The synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, important for nucleic acid research, demonstrates the relevance of such structures in medicinal chemistry. These analogues can be instrumental in studying the structure-activity relationships of nucleotide derivatives (Ober et al., 2004).

Constrained Peptidomimetics Synthesis

The synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, illustrates the application of these structures in developing novel peptide-based drug discovery tools. These mimetics can serve as rigid dipeptide analogs for structure-activity studies (Mandal et al., 2005).

Novel Non-Natural Amino Acids

The synthesis of novel spiro[2.3]hexane amino acids, serving as conformationally restricted analogs of γ-aminobutyric acid (GABA), highlights the significance of these structures in neuroscience research. These analogs can be explored as modulators of GABAergic cascades, potentially leading to new treatments for neurological disorders (Yashin et al., 2017).

Future Directions

The development of saturated bioisosteres of the ortho-substituted phenyl ring, such as 2-oxabicyclo[2.1.1]hexanes, suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds . This could lead to novel structures with improved physicochemical properties .

Properties

IUPAC Name

tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-10(2,3)18-9(16)15-6-11-4-12(14,5-11)13(19-11)7-17-8-13/h4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOSQLZUSNKBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)COC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.